Dimethyl iminodiacetate hydrochloride

Description

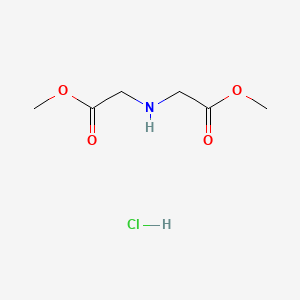

Dimethyl iminodiacetate hydrochloride (CAS: 459-...*) is a functionalized organic salt widely employed as a precursor in coordination chemistry, radiopharmaceutical synthesis, and nucleic acid polymerization research. Structurally, it consists of an iminodiacetate backbone with two methyl ester groups and a protonated tertiary amine, forming a hydrochloride salt. This configuration enhances its solubility in polar solvents, making it reactive in alkylation and complexation reactions.

Key applications include:

- Radiosynthesis: It serves as a ligand precursor for monoanionic technetium-99m tricarbonyl complexes, critical in diagnostic imaging .

- Phosphoramidate Intermediates: Used to synthesize 2′-deoxyadenosine-5′-(dimethyl iminodiacetate) phosphoramidate, a prototype for diversifying nucleic acid polymerization .

- Metal Coordination: The iminodiacetate group chelates divalent and trivalent metal ions (e.g., Zr, Cu) through nitrogen and oxygen donor atoms, enabling applications in catalysis and ion-exchange resins .

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-7-4-6(9)11-2;/h7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWYYIACSUPJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369461 | |

| Record name | Dimethyl 2,2'-azanediyldiacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39987-25-2 | |

| Record name | 39987-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 2,2'-azanediyldiacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl Iminodiacetate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Dimethyl iminodiacetate hydrochloride can be synthesized through the reaction of iminodiacetic acid dimethyl ester with hydrochloric acid. The reaction typically occurs under neutral or basic conditions and can be carried out at room temperature. The product is then purified through crystallization, washing, and drying .

Chemical Reactions Analysis

Dimethyl iminodiacetate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: It can be reduced to form different reduction products.

Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Scientific Research Applications

Potential Biological Interactions

Research indicates that dimethyl iminodiacetate hydrochloride may interact with biological systems, although its effects remain largely unexplored. Investigations into its interactions with enzymes or cellular processes could reveal new pharmaceutical applications. For instance, studies have shown that iminodiacetic acid derivatives can act as substrates or inhibitors in enzymatic reactions, suggesting potential uses in drug development .

Prodrug Strategies

Recent studies have explored prodrug strategies involving iminodiacetic acid derivatives to enhance the potency of antimicrobial agents against biofilms. The incorporation of dimethyl iminodiacetate moieties has been shown to improve drug efficacy, indicating promising avenues for pharmaceutical applications .

Coordination Chemistry

Chelating Agent

this compound is recognized for its ability to chelate metal ions, which is critical in various industrial processes such as metal separation and decontamination. The compound's reactive functionalities enable it to form stable complexes with transition metals, making it useful in coordination chemistry research .

Research on Metal Complexation

Studies have demonstrated the complexation properties of this compound with lanthanide ions. This research highlights the compound's potential in developing new materials for applications in catalysis and materials science .

Mechanism of Action

The mechanism of action of dimethyl iminodiacetate hydrochloride involves its ability to form stable complexes with metal ions. This property makes it useful in various applications, such as metal ion chelation and catalysis. The molecular targets and pathways involved in its action depend on the specific application and the metal ions it interacts with .

Comparison with Similar Compounds

Ureido Compound Formation

Both methyl and ethyl iminodiacetate hydrochlorides react with potassium cyanate in aqueous solution to yield ureido derivatives. However, the ethyl variant requires chloroform extraction post-evaporation, whereas the methyl analog precipitates directly . The nitrogen content of ethyl ureidodiacetate (12.28% found vs. 12.07% calculated) confirms high purity .

Metal Chelation

- Dimethyl Derivative : Forms stable Re(CO)₃ and Tc(CO)₃ complexes for imaging, leveraging its anionic carboxylate groups .

- Iminodiacetate Resins: Neutralize Cu²⁺ via coordination and electrostatic bonds, outperforming sulfonic and bis-picolylamine groups in selectivity .

- Zirconium Complexes: The iminodiacetate group in dimethyl derivatives stabilizes Zr coordination without foreign anions, unlike carboxylate-rich ligands (e.g., HEDTA) .

Research Findings and Data Tables

Table 1: Comparative Analysis of Iminodiacetate Derivatives in Metal Binding

Biological Activity

Dimethyl iminodiacetate hydrochloride (DMID-HCl) is a chemical compound that has garnered interest in various fields, particularly in coordination chemistry and potential biological applications. This article aims to provide a detailed overview of the biological activity of DMID-HCl, highlighting its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₂ClNO₄

- Molecular Weight : 197.62 g/mol

- Appearance : White to almost white powder or crystalline solid

DMID-HCl is classified as a hydrochloride salt of dimethyl iminodiacetate, featuring two acetate groups and a central amine group capable of forming complexes with various metal ions. This chelating ability is significant for its potential applications in metal separation and decontamination processes .

Chelation and Metal Ion Interaction

DMID-HCl's structure allows it to bind metal ions effectively. This property is crucial in biological contexts where metal ions play vital roles in enzymatic reactions and cellular functions. For instance, iminodiacetic acid derivatives are known to form stable complexes with essential metals like calcium and magnesium, which can influence various biochemical pathways .

Antimicrobial Activity

Recent studies have explored the incorporation of iminodiacetate groups into antimicrobial compounds. For example, the addition of (acetoxy)methyl iminodiacetates has been shown to enhance the antibacterial activity of classical phenolic antimicrobials against both planktonic cells and biofilms . This suggests that DMID-HCl could potentially enhance the efficacy of existing antimicrobial agents through similar mechanisms.

Case Studies and Research Findings

- Enzymatic Interactions : Research indicates that iminodiacetate derivatives can act as substrates or inhibitors in enzymatic reactions. For instance, studies on phosphoramidates involving iminodiacetic acid have demonstrated their recognition by HIV-1 reverse transcriptase, leading to nucleotide incorporation into DNA. This highlights the potential for DMID-HCl to influence nucleic acid metabolism .

- Biocompatibility Studies : A study on IDA derivatives revealed their biocompatibility at diagnostic concentrations, showing no adverse effects on red blood cell membranes. This suggests that DMID-HCl could be safe for use in biological applications at controlled concentrations .

- Impact on Plasma Hemostasis : Iminodiacetic acid derivatives have been shown to affect plasma hemostasis, with implications for their use in medical applications. The interactions of these compounds with blood components could lead to significant clinical outcomes, particularly in anticoagulation therapy .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Iminodiacetic Acid | C₄H₅N₃O₄ | Lacks methyl groups; used as a chelating agent |

| Dimethyl Glyoxylate | C₄H₆O₄ | Contains two carbonyl groups; used in organic synthesis |

| Diethyl Iminodiacetate | C₈H₁₁N₃O₄ | Ethyl groups replace methyl; different solubility properties |

DMID-HCl stands out due to its specific methylation pattern and hydrochloride form, which may influence its solubility and reactivity compared to other similar compounds .

Q & A

Q. What are the optimized synthetic routes for dimethyl iminodiacetate hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer: A common synthesis involves reacting iminodiacetic acid with methanol and oxalyl chloride under reflux. Key parameters include temperature control (0°C during oxalyl chloride addition, followed by room-temperature reflux) and neutralization with sodium carbonate post-reaction to isolate the product. Ethyl acetate extraction and sodium sulfate drying are critical for purity . To enhance yield, stoichiometric ratios (e.g., oxalyl chloride in excess) and solvent purity must be optimized. Monitoring via H NMR (e.g., δ 3.36 ppm for methylene protons) ensures intermediate formation .

Q. How can researchers accurately characterize this compound, and what analytical techniques are essential?

- Methodological Answer: Use a combination of H/C NMR to confirm structural integrity (e.g., methyl ester peaks at δ 3.61 ppm) and X-ray crystallography for solid-state conformation . Elemental analysis (C, H, N) and mass spectrometry validate molecular weight. Note: Ambiguities in nomenclature (e.g., "hydrochloride" vs. free base) require strict adherence to IUPAC guidelines to avoid misidentification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Follow OSHA-compliant PPE (gloves, goggles, lab coats) and ensure ventilation to mitigate inhalation risks. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical consultation . Store in airtight containers away from incompatible substances (e.g., strong oxidizers). Institutional SOPs, such as those for amantadine hydrochloride, provide a template for training and emergency procedures .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for this compound synthesis?

- Methodological Answer: Implement a 2 factorial design to test variables like temperature, reagent molar ratios, and reaction time. For example, varying oxalyl chloride volume (7–10 mL) and reflux duration (12–24 hours) can identify interactions affecting yield. Statistical tools (e.g., ANOVA) analyze significance, while response surface methodology (RSM) refines optimal conditions .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer: Cross-validate data using multiple techniques:

- Solubility: Compare HPLC retention times in polar (water) vs. nonpolar (ethyl acetate) solvents.

- Stability: Conduct accelerated degradation studies (40°C/75% RH) with UV-Vis or FTIR monitoring for hydrolysis/byproduct formation .

Discrepancies often arise from impurities or polymorphic forms; recrystallization (e.g., using methanol/water mixtures) improves consistency .

Q. What strategies address challenges in scaling up this compound synthesis?

- Methodological Answer: Pilot-scale reactors must balance heat dissipation (exothermic Cl substitution) and mixing efficiency. Membrane separation technologies (e.g., nanofiltration) purify crude products while minimizing solvent waste . Process simulation software (Aspen Plus) models mass transfer and predicts bottlenecks. For industrial relevance, adhere to CRDC guidelines on chemical engineering design and process control .

Q. How can mechanistic studies elucidate the reaction pathway of dimethyl iminodiacetate formation?

- Methodological Answer: Isotopic labeling (e.g., O in methanol) tracks esterification steps via GC-MS. Kinetic analysis (e.g., pseudo-first-order rate constants) identifies rate-limiting stages (e.g., oxalyl chloride activation). Computational tools (DFT calculations) model transition states, while in situ IR spectroscopy monitors intermediate carbonyl species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.